molecular formula C11H12BF3O5 B1463661 3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid CAS No. 1072946-61-2

3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid

Cat. No.: B1463661
CAS No.: 1072946-61-2
M. Wt: 292.02 g/mol
InChI Key: VITMYQUXGWOXGS-UHFFFAOYSA-N
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Description

3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a trifluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid typically involves the reaction of 2,4,6-trifluorophenylboronic acid with 4-bromobutyric acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The trifluorophenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: 3-(4-Hydroxybutoxy)-2,4,6-trifluorophenylboronic acid.

    Substitution: Halogenated derivatives of the trifluorophenyl ring.

Scientific Research Applications

3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The trifluorophenyl ring can also participate in various interactions due to its electron-withdrawing properties, influencing the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trifluorophenylboronic acid: Lacks the carboxybutoxy group, making it less versatile in certain synthetic applications.

    4-Carboxybutylboronic acid: Lacks the trifluorophenyl ring, which reduces its reactivity in electrophilic aromatic substitution reactions.

    Phenylboronic acid: Does not have the trifluorophenyl ring or the carboxybutoxy group, making it less specialized for certain reactions.

Uniqueness

3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid is unique due to the combination of the trifluorophenyl ring and the carboxybutoxy group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and scientific research .

Properties

IUPAC Name

5-(3-borono-2,4,6-trifluorophenoxy)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BF3O5/c13-6-5-7(14)11(10(15)9(6)12(18)19)20-4-2-1-3-8(16)17/h5,18-19H,1-4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITMYQUXGWOXGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1F)F)OCCCCC(=O)O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BF3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674608
Record name 5-(3-Borono-2,4,6-trifluorophenoxy)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-61-2
Record name 5-(3-Borono-2,4,6-trifluorophenoxy)pentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072946-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Borono-2,4,6-trifluorophenoxy)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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